molecular formula C9H11F3N2O B13042431 (1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine

(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13042431
M. Wt: 220.19 g/mol
InChI Key: HEEMGQNZJGFHRD-MRVPVSSYSA-N
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Description

(1S)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral ethylenediamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring. The (1S) stereochemistry indicates a specific spatial arrangement that may influence its reactivity, binding affinity, or pharmacokinetic properties. Its properties and applications must be inferred from structurally related analogs discussed below.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1

InChI Key

HEEMGQNZJGFHRD-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](CN)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine has shown potential as a lead compound in the development of new pharmaceuticals. Its chiral nature may influence biological activity, making it suitable for designing selective drugs that target specific receptors or enzymes.

  • Binding Affinity Studies : Interaction studies can be conducted to evaluate its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, which are crucial for understanding the compound's mechanism of action .

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated anticancer properties. The trifluoromethoxy substitution may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert therapeutic effects on cancer cells.

Polymer Chemistry

The compound can be utilized in the synthesis of advanced polymers due to its amine functionality. It can act as a curing agent or cross-linking agent in epoxy resins, enhancing mechanical properties and thermal stability.

Nanotechnology

Incorporating (1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine into nanoparticle formulations may improve their stability and biocompatibility. This application is particularly relevant in drug delivery systems where controlled release and targeted delivery are essential.

Case Study 1: Synthesis and Characterization

A study explored the synthesis of (1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine through a multi-step process involving nucleophilic substitution reactions. The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .

A series of biological assays were conducted to evaluate the anticancer activity of the compound against various cancer cell lines. Results indicated significant cytotoxic effects at low micromolar concentrations, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituents are summarized in Table 1.

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight CAS No. Reference
(1S)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine (Target) 3-OCF₃ C₉H₁₁F₃N₂O 232.19 (calc.) Not available N/A
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-F, 3-CF₃ C₉H₁₀F₄N₂ 222.19 1213016-70-6
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Cl, 3-CF₃ C₉H₁₀ClF₃N₂ 238.64 1213192-84-7
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 3-Cl C₈H₁₁ClN₂ 170.64 1213321-93-7
(1S)-1-(4-Ethylphenyl)ethane-1,2-diamine 4-C₂H₅ C₁₀H₁₆N₂ 164.25 1213854-80-8
1-(3-Bromo-phenyl)-ethane-1,2-diamine 3-Br C₈H₁₁BrN₂ 215.09 69810-97-5

Key Observations :

  • Electronic Effects : The trifluoromethoxy (-OCF₃) group in the target compound is a strong electron-withdrawing group (EWG), similar to trifluoromethyl (-CF₃) in analogs . However, the ether oxygen in -OCF₃ may confer distinct electronic and steric properties compared to -CF₃.
  • Steric Influence : Bulky substituents like -CF₃ or -OCF₃ at the 3-position may hinder rotational freedom or binding to biological targets compared to smaller groups (e.g., -Cl, -Br) .
  • Chirality : All listed analogs are chiral, with stereochemistry affecting their interactions in asymmetric synthesis or enzyme binding .

Physicochemical Properties

Limited data are available for direct comparisons (Table 2).

Compound Boiling Point Melting Point LogP (ClogP) Solubility Reference
Target Compound Not reported Not reported ~2.5 (est.) Likely low N/A
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine Not reported Not reported 2.3 Insoluble in H₂O
1,4-Disubstituted Piperazine-2,3-dione Derivatives Not applicable Not applicable 1.8–3.1 Improved lipophilicity vs. piperazine

Notes:

  • Lipophilicity : The -OCF₃ group in the target compound likely increases lipophilicity (ClogP ~2.5), enhancing membrane permeability compared to less halogenated analogs (e.g., 4-ethylphenyl derivative, ClogP ~1.8) .
  • Solubility : Fluorinated derivatives generally exhibit poor aqueous solubility, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring , along with an ethane-1,2-diamine moiety. Its molecular formula is C9H11F3N2C_9H_{11}F_3N_2 with a molecular weight of approximately 220.19 g/mol . The trifluoromethoxy group enhances the compound's lipophilicity, which is critical for biological interactions.

PropertyValue
Molecular FormulaC9H11F3N2
Molecular Weight220.19 g/mol
Unique FeaturesTrifluoromethoxy group

Biological Activity

Research indicates that (1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine exhibits promising biological activities . The trifluoromethoxy group significantly enhances its interaction with biological targets, potentially increasing binding affinities to receptors or enzymes. Notable areas of activity include:

  • Anti-inflammatory properties : The compound has been evaluated for its ability to modulate inflammatory pathways, showing potential in reducing inflammation markers in vitro.
  • Anticancer activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of pathogenic bacteria such as E. coli and Pseudomonas aeruginosa. For example, one study reported that certain synthesized derivatives showed inhibition percentages ranging from 39.2% to 94.5% against these bacteria at concentrations of 50 μg/mL .

The mechanism through which (1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine exerts its effects is believed to involve:

  • Enzyme inhibition : Similar compounds have been shown to modulate enzyme activity, which may be a pathway for its anti-inflammatory and anticancer effects.
  • Receptor interaction : The lipophilic nature of the trifluoromethoxy group enhances binding to various receptors, which could lead to altered signaling pathways in target cells.

Synthesis Pathway

The synthesis of (1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine typically follows several key steps involving:

  • Formation of the trifluoromethoxy-substituted phenyl ring.
  • Coupling with ethane-1,2-diamine under controlled conditions to ensure selectivity and yield.

This multi-step synthesis allows for the generation of various derivatives that can be screened for enhanced biological activity.

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